molecular formula C12H11N3S B1461205 {6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine CAS No. 1082924-59-1

{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine

Cat. No.: B1461205
CAS No.: 1082924-59-1
M. Wt: 229.3 g/mol
InChI Key: IPDICTQOUPYDKX-UHFFFAOYSA-N
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Description

{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine is a chemical compound based on the imidazo[2,1-b]thiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. The imidazothiazole core is a privileged structure in drug discovery, present in compounds with a wide range of reported activities, including anti-inflammatory, anticancer, and antimicrobial effects . Specifically, research on analogs demonstrates that the C-5 position of the 6-phenylimidazo[2,1-b]thiazole ring is a critical site for structural modification, where the introduction of various amine groups can significantly influence both the potency and selectivity of biological activity . For instance, closely related Mannich base derivatives have been developed as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors, with IC50 values in the sub-micromolar range, highlighting the value of this chemical class in anti-inflammatory research . Furthermore, other derivatives have shown promising in vitro antifungal activity against dermatophyte strains , and imidazothiazole conjugates have been investigated as tubulin-inhibiting anticancer agents, capable of inducing cell cycle arrest and apoptosis . This collective evidence positions this compound as a valuable intermediate for researchers exploring new therapeutic agents in these areas. This product is intended for laboratory research purposes only and is not classified or approved for use in humans or animals.

Properties

IUPAC Name

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-7H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDICTQOUPYDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C12H10N2SC_{12}H_{10}N_2S and a melting point ranging from 198°C to 200°C. Its structure is characterized by an imidazo-thiazole framework, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with imidazo-thiazole scaffolds. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects on B16F10 melanoma cells. The IC50 values were determined through MTT assays, showing significant antiproliferative effects at concentrations as low as 5 µM after 72 hours of treatment.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Notably, similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production.

  • Research Findings : A related study indicated that imidazo-thiazole derivatives could inhibit tyrosinase with IC50 values ranging from 0.51 µM to over 200 µM depending on the substituents present on the phenyl ring . This suggests that this compound may possess similar inhibitory properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazo-thiazole compounds can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence indicates that these compounds may cause cell cycle arrest in the G1 phase, thereby inhibiting cell division.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
6-Methyl-2-phenylbenzoxazoleTyrosinase Inhibition14.33 ± 1.63
3-(6-Phenylimidazo[2,1-b][1,3]thiadiazol-2-yl)-1H-IndoleAnticancer0.86
N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamideAnticancerNot specified

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 6-Phenylimidazo[2,1-b][1,3]thiazol-5-ylmethanamine is its potential as an anticancer agent. Research has indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study: Pancreatic Ductal Adenocarcinoma
    A study evaluated the efficacy of imidazo[2,1-b]thiazole derivatives against pancreatic ductal adenocarcinoma. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells .
CompoundIC50 (µM)Cancer Cell Line
Compound A15.4Panc-1
Compound B12.7MiaPaCa-2

Toxicological Studies

Toxicological assessments are vital for evaluating the safety profile of 6-Phenylimidazo[2,1-b][1,3]thiazol-5-ylmethanamine. Studies have indicated that while the compound exhibits potent anticancer effects, it also requires careful evaluation for potential toxicity in normal cells.

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (in rodents)
GenotoxicityNegative in Ames test

Antimicrobial Activity

In addition to its anticancer properties, 6-Phenylimidazo[2,1-b][1,3]thiazol-5-ylmethanamine has shown potential antimicrobial activity against various pathogens. Research indicates that certain derivatives can inhibit bacterial growth effectively.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Comparison with Similar Compounds

Substituent Effects on COX-2 Inhibition

The methanamine group at the C-5 position is critical for COX-2 activity. Key findings from analogs include:

Compound Name Substituent on Methanamine IC₅₀ (COX-2, µM) Selectivity Index (COX-2/COX-1) Reference
6a (N,N-dimethyl derivative) -N(CH₃)₂ 0.08 313.7
5 (Non-dimethylated analog) -NH₂ 1.4 Not reported
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine Thiazol-2-amine linker >100 Inactive
  • Dimethylation : The N,N-dimethyl group in 6a enhances both potency and selectivity compared to the primary amine (5 ), likely due to improved hydrophobic interactions within the COX-2 active site .
  • Bulkier Substituents : Compounds with larger substituents (e.g., thiazol-2-amine linked via ethenyl groups) show reduced activity (IC₅₀ ~100,000 nM), indicating steric hindrance or improper binding .

Role of the Phenyl Ring and Sulfonyl Modifications

The phenyl ring at the 6-position can be further substituted to optimize activity:

  • 4-(Methylsulfonyl)phenyl substitution: In 6a, the sulfonyl group enhances COX-2 binding via polar interactions, contributing to its nanomolar potency .
  • Unsubstituted phenyl : Analogs lacking the sulfonyl group (e.g., 3a-e in ) are typically synthesized as intermediates but show weaker bioactivity .

Comparison with Imidazo[2,1-b]thiazole Derivatives in Other Therapeutic Areas

  • Antioxidant Chalcones : Imidazo thiazole chalcones (e.g., (2E)-1-phenyl-3-(6-phenylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-one ) replace the methanamine with a chalcone moiety, shifting activity toward antioxidant applications (DPPH radical scavenging) rather than COX inhibition .
  • FtsZ Inhibitors : Bis-imidathiazole hybrids (e.g., 3,3-bis(6-chloroimidazo[2,1-b]thiazol-5-yl)indolin-2-one ) exhibit antibacterial activity by targeting cell division protein FtsZ, demonstrating the scaffold's versatility .

Key Structural Insights and Trends

Methanamine Optimization : Small, polar substituents (e.g., -N(CH₃)₂) maximize COX-2 inhibition, while bulkier groups reduce potency.

Electron-Withdrawing Groups : Sulfonyl or halogen substituents on the phenyl ring enhance binding affinity and selectivity.

Scaffold Flexibility : The imidazo[2,1-b]thiazole core accommodates diverse modifications, enabling applications in inflammation, oncology, and infectious diseases.

Preparation Methods

Synthesis of the Imidazo[2,1-b]thiazole Core

  • Starting Materials:

    • Ethyl 2-aminothiazole-4-carboxylate or 2-aminothiazole derivatives
    • 2-Bromoacetophenone or substituted α-bromo ketones
  • Procedure:
    Ethyl 2-aminothiazole-4-carboxylate (20 mmol) is dissolved in acetone and reacted with 2-bromoacetophenone (20 mmol) under reflux for approximately 8 hours. The reaction mixture is then concentrated and basified to pH 8–9 using 15% ammonium hydroxide, followed by extraction with dichloromethane. The crude product is further refluxed in an ethanol-water-NaOH mixture and acidified to precipitate the imidazo[2,1-b]thiazole derivative as a white solid.

  • Yields and Characterization:
    Yields are generally high (around 79%), with melting points in the range of 221–223 °C. Characterization by ^1H and ^13C NMR confirms the structure with characteristic signals for the imidazole and thiazole protons and carbons.

Introduction of the Methanamine Group

  • Halomethylation and Amination:
    The 5-position of the imidazo[2,1-b]thiazole ring can be functionalized by reaction with chloroacetyl chloride under reflux in 1,4-dioxane to form 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones. These intermediates are then reacted with thioureas or amines under microwave-assisted conditions to yield the corresponding amine-substituted derivatives.

  • Microwave-Assisted Hantzsch Thiazole Synthesis:
    This method involves reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation, providing efficient synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in excellent yields (89–95%). The microwave method offers mild conditions, short reaction times, and straightforward work-up.

Alternative Cyclization Approaches

  • Intramolecular Cyclization Under Basic Conditions:
    Reduction of 4-(4-bromophenyl)thiazole-2-amine with DMF-DMA followed by reaction with ethyl bromoacetate leads to intramolecular cyclization forming imidazo[2,1-b]thiazoles. This method is useful for synthesizing substituted imidazo[2,1-b]thiazoles with various aryl groups.

  • Reflux with 2-Bromoacetyl Derivatives:
    Refluxing 2-aminothiazole with 4-bromoacetyl-substituted heterocycles in ethanol also facilitates the formation of imidazo[2,1-b]thiazole derivatives, enabling functional diversity at the 5-position.

Summary Table of Preparation Methods

Step Starting Materials Reaction Conditions Key Reagents Product Type Yield (%) Notes
1 Ethyl 2-aminothiazole-4-carboxylate + 2-bromoacetophenone Reflux in acetone, 8 h NH4OH basification, EtOH-H2O-NaOH reflux 6-Phenylimidazo[2,1-b]thiazole core ~79 High purity, confirmed by NMR
2 6-Phenylimidazo[2,1-b]thiazole + chloroacetyl chloride Reflux in 1,4-dioxane Chloroacetyl chloride (2.5 eq) 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone Not specified Intermediate for amination
3 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + thiourea Microwave irradiation Thiourea N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives 89–95 Efficient, mild, good yields
4 4-(4-Bromophenyl)thiazole-2-amine + DMF-DMA + ethyl bromoacetate Basic conditions, intramolecular cyclization DMF-DMA, ethyl bromoacetate Substituted imidazo[2,1-b]thiazoles Not specified Alternative cyclization route

Research Findings and Analysis

  • Microwave-Assisted Synthesis Advantages:
    The microwave-assisted Hantzsch thiazole synthesis is notable for its efficiency, high yields (up to 95%), and mild reaction conditions, reducing reaction times significantly compared to conventional heating. The process also allows for easy work-up and purification.

  • Structural Confirmation:
    Compounds synthesized via these methods are confirmed by NMR spectroscopy, showing characteristic chemical shifts for the imidazole and thiazole rings, as well as the amine functionalities. The presence of C=N signals around δ 164 ppm in ^13C NMR and broad singlets near δ 11 ppm in ^1H NMR are indicative of the 2-aminothiazole ring system.

  • Versatility of the Synthetic Routes: The described methods allow for the introduction of various substituents on the phenyl ring and at the 5-position, enabling the synthesis of a library of derivatives for biological evaluation. This versatility is crucial for drug discovery applications where structure-activity relationship (SAR) studies are essential.

Q & A

Q. What are the common synthetic routes for {6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Microwave-assisted Hantzsch thiazole synthesis : Reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation yields N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines .
  • Ionic liquid-promoted one-pot synthesis : Using [Bmim]Br as a solvent/catalyst, 1-((6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine derivatives are synthesized efficiently .
  • Gold-catalyzed cyclization : Atom-economic cyclization of 2-alkynylthioimidazoles with Au catalysts produces 5-substituted 7H-imidazo[2,1-b][1,3]thiazines .

Q. How is the structural characterization of this compound validated?

  • X-ray crystallography : Tools like SHELXL and SIR97 are used for crystal structure determination and refinement. SHELXL is particularly robust for small-molecule refinement, while SIR97 integrates direct methods and Fourier refinement .
  • NMR and mass spectrometry : ¹H-NMR (e.g., δ 7.16–8.52 ppm for aromatic protons) and HRMS confirm molecular identity, as seen in derivatives like 24f .

Q. What preliminary biological activities have been reported for this scaffold?

  • Kinase inhibition : Derivatives show activity against FLT3 (IC₅₀ ~1.2–1.4 μM) and pan-RAF kinases, with in vivo anti-melanoma efficacy .
  • COX-2 selectivity : N,N-dimethyl analogs exhibit IC₅₀ values of 1.2–1.4 μM, comparable to reference inhibitors like celecoxib .

Advanced Research Questions

Q. How can molecular docking guide the design of potent derivatives?

Docking studies (e.g., using AutoDock or Schrödinger Suite) reveal key interactions:

  • Hydrogen bonding : The methanamine group forms H-bonds with COX-2's Arg120 and Tyr355 .
  • Hydrophobic pockets : The phenyl and thiazole moieties fit into hydrophobic regions of FLT3 or RAF kinases, enhancing binding affinity .
  • Electrostatic complementarity : Sulfonamide groups in derivatives align with charged residues in target active sites .

Q. What strategies address contradictions in biological data across studies?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 1.6 μM for COX-2 inhibitors) may arise from differences in assay conditions (e.g., enzyme source, substrate concentration). Replicate experiments under controlled parameters .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from secondary effects .
  • Metabolic stability checks : Evaluate cytochrome P450 interactions to rule out false positives due to compound degradation .

Q. How can structure-activity relationships (SAR) optimize selectivity?

  • Substituent effects : Introducing 4-(methylsulfonyl)phenyl groups enhances COX-2 selectivity by 10-fold over COX-1 .
  • Scaffold rigidity : Fused phenyl rings (e.g., Friedel-Crafts acylation products) improve binding to FLT3’s ATP-binding pocket .
  • Polar vs. nonpolar side chains : Methanamine derivatives with N,N-dimethylation show improved solubility without compromising target engagement .

Q. What methods validate target engagement in cellular models?

  • Western blotting : Monitor phosphorylation of downstream targets (e.g., ERK for RAF inhibitors) .
  • Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of FLT3 or COX-2 in lysates .
  • CRISPR knockouts : Ablate target genes (e.g., IDO1) to verify on-mechanism activity in assays .

Q. How is isoform selectivity achieved in kinase inhibition?

  • Computational mutagenesis : Compare binding modes of derivatives to FLT3 vs. ABL or JAK2 using tools like Rosetta .
  • Pharmacophore filtering : Prioritize compounds with steric bulk incompatible with conserved ATP pockets of non-target kinases .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine
Reactant of Route 2
{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.